7-benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazino-benzoxazepine core, which is known for its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazino-benzoxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the benzyloxy, chloro, and ethoxy groups: These substituents are introduced through selective substitution reactions, often using reagents such as benzyl chloride, thionyl chloride, and ethyl iodide.
Attachment of the phenylmethanone moiety: This step involves a coupling reaction, typically using a reagent like phenylmagnesium bromide or phenyl lithium.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
7-benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulation of signaling pathways: It can affect various cellular signaling pathways, leading to changes in cell behavior.
Induction of oxidative stress: The compound may induce oxidative stress in cells, leading to cell death or other biological effects.
Comparison with Similar Compounds
Similar Compounds
7-benzoyl-6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Similar in structure but with different substituents.
{6-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanol: Similar but with a hydroxyl group instead of a carbonyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C33H27ClN4O4S |
---|---|
Molecular Weight |
611.1 g/mol |
IUPAC Name |
[6-(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]-phenylmethanone |
InChI |
InChI=1S/C33H27ClN4O4S/c1-3-40-27-19-23(18-25(34)29(27)41-20-21-12-6-4-7-13-21)32-38(31(39)22-14-8-5-9-15-22)26-17-11-10-16-24(26)28-30(42-32)35-33(43-2)37-36-28/h4-19,32H,3,20H2,1-2H3 |
InChI Key |
DQCXLGGZRRLANN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C5=CC=CC=C5)Cl)OCC6=CC=CC=C6 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)C5=CC=CC=C5)Cl)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.